molecular formula C7H6N2O B15053149 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile

1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile

Cat. No.: B15053149
M. Wt: 134.14 g/mol
InChI Key: IKVPLFYPMCVINP-UHFFFAOYSA-N
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Description

1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile (C₇H₆N₂O, molecular weight: 134.14 g/mol) is a dihydropyridine derivative featuring a cyano group at position 2 and a methyl group at position 1. Its structure (CN1C=CC(=O)C=C1C#N) places it within the organoheterocyclic pyridine class, specifically as a dihydropyridine with keto and nitrile functionalities .

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

1-methyl-4-oxopyridine-2-carbonitrile

InChI

InChI=1S/C7H6N2O/c1-9-3-2-7(10)4-6(9)5-8/h2-4H,1H3

InChI Key

IKVPLFYPMCVINP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)C=C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-cyanoacetamide with methyl vinyl ketone under basic conditions. The reaction typically proceeds through a Michael addition followed by cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile involves its interaction with various molecular targets. The carbonitrile group can form hydrogen bonds with biological molecules, while the ketone group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between 1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile and related compounds, focusing on molecular features, physical properties, and functional attributes.

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Properties/Activities References
This compound C₇H₆N₂O 134.14 Methyl (C1), Cyano (C2) Not reported Base structure for derivatives
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 273.31 Methoxyphenyl (C4), Methylthio (C2) 300 High thermal stability; sulfur-enhanced reactivity
6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carbonitrile C₆H₃BrN₂O₂ 229.01 Bromo (C6), Hydroxy (C3) Not reported Bromine-mediated electrophilic substitution potential
1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile C₁₁H₁₄N₂O₂ 206.24 Butyl (C1), Hydroxy (C6) Not reported Enhanced solubility due to hydroxy group
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile C₂₀H₁₄BrN₂O₃ 409.25 Bromophenyl (C4), Methoxyphenyl (C6) Not reported High antioxidant activity (79.05%)

Structural and Functional Group Analysis

  • Positional Isomerism: this compound differs from positional isomers like 1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonitrile (CAS 70411-83-5) in the placement of the oxo and cyano groups, which alters electronic distribution and reactivity .
  • Substituent Effects: Electron-Withdrawing Groups: The cyano group in the target compound enhances electrophilicity at adjacent positions, similar to bromine in 6-Bromo-3-hydroxy-4-oxo-1,4-dihydropyridine-2-carbonitrile . Aromatic Substitutions: Compounds like 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile incorporate aromatic and sulfur-containing groups, increasing molecular weight and thermal stability (melting point: 300°C) . Alkyl Chains: The butyl group in 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile contributes to higher hydrophobicity compared to the methyl group in the target compound .

Biological Activity

1-Methyl-4-oxo-1,4-dihydropyridine-2-carbonitrile (also known as 1-Methyl-4-oxo-1,4-dihydropyridine) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a methyl group at the 1-position and a carbonitrile functional group at the 2-position. Its structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1-Methyl-4-oxo-1,4-dihydropyridine have shown significant antimicrobial properties . For instance, studies have demonstrated that these compounds exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is thought to involve enzyme inhibition, particularly in metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have highlighted the anticancer potential of 1-Methyl-4-oxo-1,4-dihydropyridine derivatives. For example, compounds synthesized from this structure have been tested against cancer cell lines, showing cytotoxic effects through apoptosis induction and cell cycle arrest. The specific pathways involved include the modulation of p53 and Bcl-2 family proteins, which are crucial in regulating cell death .

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition . Its structural similarity to biologically active molecules allows it to interact with various enzymes, potentially leading to therapeutic applications in conditions like hypertension and diabetes. Notably, it has been investigated for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Salem et al. evaluated the antimicrobial efficacy of a series of 1-Methyl-4-oxo derivatives against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. This suggests their potential use as alternative treatments for bacterial infections .

Case Study 2: Anticancer Activity

In a separate investigation, a derivative of 1-Methyl-4-oxo was tested on human cancer cell lines (e.g., HeLa and MCF-7). The study revealed that the compound induced significant apoptosis at low micromolar concentrations. Flow cytometry analysis confirmed cell cycle arrest at the G2/M phase, indicating its potential as an anticancer agent .

Research Findings Summary

Activity Mechanism References
AntimicrobialEnzyme inhibition
AnticancerApoptosis induction
Enzyme inhibitionInteraction with COX and LOX

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